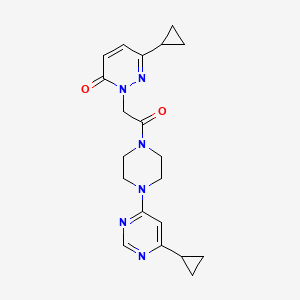

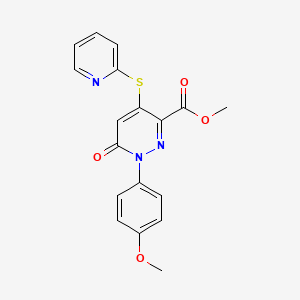

![molecular formula C19H16O5 B2999374 2-[(4-氧代-3-苯基-4H-色满-7-基)氧基]丙酸甲酯 CAS No. 449738-25-4](/img/structure/B2999374.png)

2-[(4-氧代-3-苯基-4H-色满-7-基)氧基]丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticoagulant Properties

Coumarin derivatives, which are structurally similar to methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate, have been shown to function as anticoagulants. These compounds can inhibit the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This application is crucial in the prevention and treatment of thrombosis-related conditions .

Antimicrobial Activity

Research has indicated that certain coumarin derivatives possess antimicrobial properties, including antibacterial and antifungal activities. These compounds can disrupt microbial cell wall synthesis or interfere with essential enzymes within the pathogens, making them potential candidates for treating various infections .

Chemotherapeutic Use

Some coumarin derivatives have been explored for their chemotherapeutic potential. They may act as biological inhibitors that can interfere with the proliferation of cancer cells, induce apoptosis, or inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow .

Bio-analytical Reagents

Coumarin derivatives can also serve as bio-analytical reagents due to their fluorescent properties. They can be used in fluorescence microscopy or as sensors to detect and measure biological substances or chemical elements in research settings .

Antitubercular Agents

The compound’s derivatives have been screened for their in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a potential application in developing new antitubercular drugs .

Antiviral Properties

Derivatives of this compound have been utilized in medicinal scaffolds demonstrating antiviral activities. These compounds could be designed to target specific viral enzymes or processes essential for viral replication .

Chemosensor Applications

Similar compounds have been synthesized for selective analysis of metal ions like Al3+. They exhibit changes in fluorescence intensity and wavelength upon interaction with specific ions, indicating their use as chemosensors .

Green Chemistry Synthesis

The compound’s derivatives have been used in green chemistry approaches for synthesis, such as microwave-induced synthesis and deep eutectic solvents (DES), highlighting their role in developing environmentally friendly synthetic methods .

Crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate Design, Synthesis, and Structure–Activity Relationships of … - Springer (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6 … Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4 … Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio …

作用机制

Target of Action

Similar compounds have been known to exhibit various biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Given the reported biological activities of similar compounds, it’s plausible that the compound may influence pathways related to oxidative stress, inflammation, tumor progression, and apoptosis .

Result of Action

Based on the reported biological activities of similar compounds, it can be hypothesized that the compound may exert anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic effects at the molecular and cellular levels .

属性

IUPAC Name |

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKITRCJXGSZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

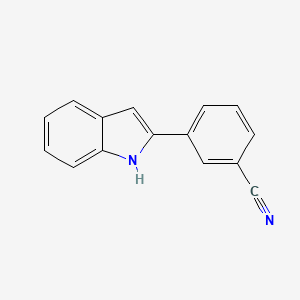

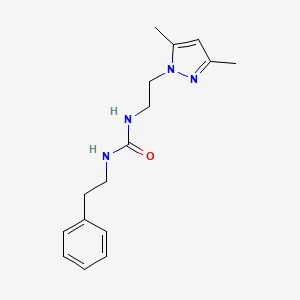

![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)

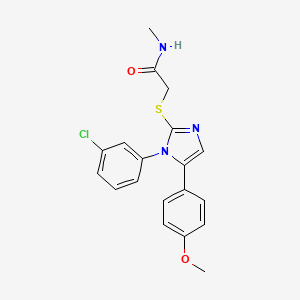

![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)

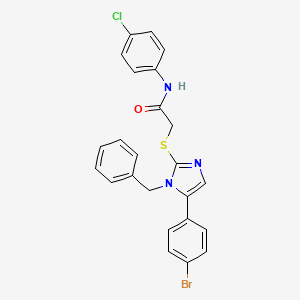

![Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2999296.png)

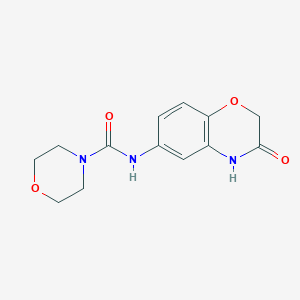

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-2,3-dihydro-1,4-benzodioxin-6-ylacetamide](/img/structure/B2999298.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2999304.png)

![N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2999305.png)